molecular formula C19H15ClN2 B12920108 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole CAS No. 88557-56-6

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole

Cat. No.: B12920108
CAS No.: 88557-56-6
M. Wt: 306.8 g/mol
InChI Key: SHCPCTOVELBTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a but-3-yn-1-yl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate by reacting 4-chlorobenzyl chloride with phenylacetylene in the presence of a base such as potassium carbonate.

    Coupling with Imidazole: The alkyne intermediate is then coupled with imidazole using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Another imidazole derivative with similar biological activities.

    1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Known for its antifungal properties.

    1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propane: Studied for its potential use in treating infections.

Uniqueness

1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is unique due to its specific structural features, which contribute to its distinct biological activities and chemical reactivity. The presence of the but-3-yn-1-yl group and the combination of phenyl and 4-chlorophenyl groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

88557-56-6

Molecular Formula

C19H15ClN2

Molecular Weight

306.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]imidazole

InChI

InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-6-4-3-5-7-16)17-8-10-18(20)11-9-17/h1,3-11,13-15H,12H2

InChI Key

SHCPCTOVELBTBU-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.